1-ethyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

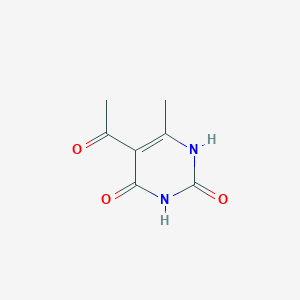

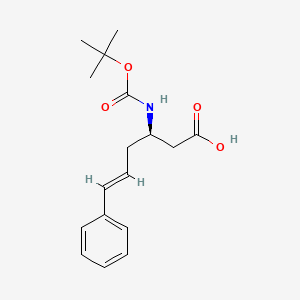

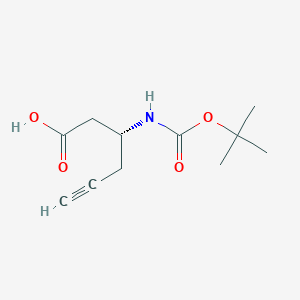

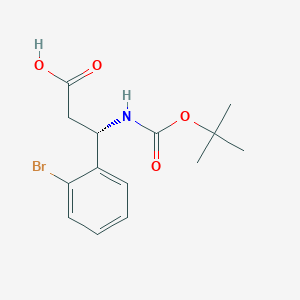

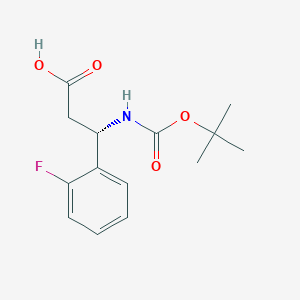

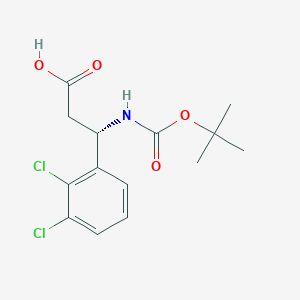

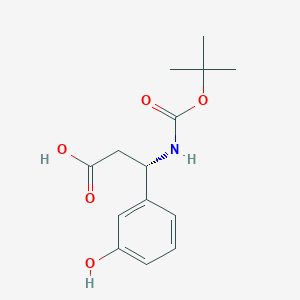

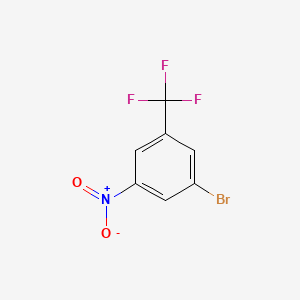

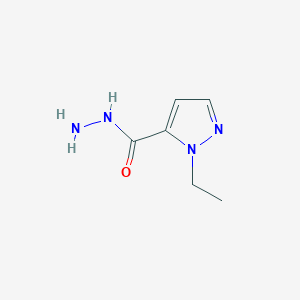

1-Ethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the CAS Number: 1001755-76-5. It has a molecular weight of 154.17 and its IUPAC name is 1-ethyl-1H-pyrazole-5-carbohydrazide .

Molecular Structure Analysis

The molecular structure of 1-ethyl-1H-pyrazole-5-carbohydrazide is represented by the linear formula C6H10N4O . The InChI code for this compound is 1S/C6H10N4O/c1-2-10-5(3-4-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11) .Physical And Chemical Properties Analysis

1-Ethyl-1H-pyrazole-5-carbohydrazide is a solid substance at room temperature .Scientific Research Applications

Pharmaceutical Research

1-Ethyl-1H-pyrazole-5-carbohydrazide is a compound that has garnered interest in pharmaceutical research due to its structural similarity to pyrazole, a core found in many pharmacologically active molecules. This compound can serve as a precursor in the synthesis of potential therapeutic agents, particularly in the development of novel antipyretic, analgesic, and anti-inflammatory drugs .

Material Science

In material science, this compound’s robust nitrogen-rich heterocyclic structure makes it a candidate for creating advanced materials. It could be used in the design of organic semiconductors or as a building block for high-performance polymers with specific electronic properties .

Agricultural Chemistry

The pyrazole ring is a common motif in agrochemicals. 1-Ethyl-1H-pyrazole-5-carbohydrazide could be utilized in the synthesis of new pesticides or herbicides, contributing to the development of compounds with improved safety profiles and efficacy .

Chemical Synthesis

This compound can act as an intermediate in organic synthesis, aiding in the construction of complex molecules. Its carbohydrazide group is particularly reactive, allowing for selective modifications and the introduction of various functional groups .

Biochemistry Research

Researchers in biochemistry might explore 1-ethyl-1H-pyrazole-5-carbohydrazide as a potential inhibitor or activator of enzymes. Its ability to mimic biological molecules could lead to insights into enzyme mechanisms or the development of new biochemical tools .

Analytical Chemistry

In analytical chemistry, derivatives of 1-ethyl-1H-pyrazole-5-carbohydrazide could be synthesized to serve as standards or reagents in chromatography and spectrometry, helping to identify or quantify substances in complex mixtures .

Environmental Science

The compound’s potential applications in environmental science include the development of sensors or indicators for pollutants. Its chemical structure could be tailored to react with specific environmental contaminants, providing a means for detection and monitoring .

Nanotechnology

Lastly, in the field of nanotechnology, 1-ethyl-1H-pyrazole-5-carbohydrazide could be used to fabricate nanoscale structures. These structures might be applied in areas such as drug delivery, catalysis, or as components in nanoelectronic devices .

properties

IUPAC Name |

2-ethylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-5(3-4-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLSSKUSMVWFIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427318 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001755-76-5 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.